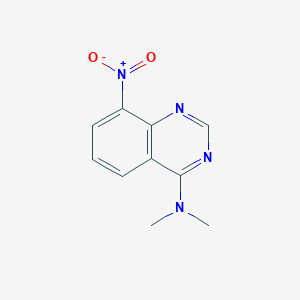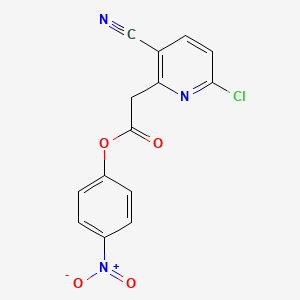
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate is a chemical compound with the molecular formula C14H8ClN2O4. It is known for its unique structure, which includes a nitrophenyl group and a chlorinated cyanopyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate typically involves the esterification of 2-(6-chloro-3-cyanopyridin-2-yl)acetic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chlorinated cyanopyridine moiety can interact with nucleophilic sites in biological molecules. These interactions can lead to the inhibition of enzymatic activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate: Unique due to its specific combination of functional groups.
(4-nitrophenyl) 2-(6-bromo-3-cyanopyridin-2-yl)acetate: Similar structure but with a bromine atom instead of chlorine.
(4-nitrophenyl) 2-(6-fluoro-3-cyanopyridin-2-yl)acetate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of a nitrophenyl group and a chlorinated cyanopyridine moiety, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H8ClN3O4 |
|---|---|
Molecular Weight |
317.68 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(6-chloro-3-cyanopyridin-2-yl)acetate |
InChI |
InChI=1S/C14H8ClN3O4/c15-13-6-1-9(8-16)12(17-13)7-14(19)22-11-4-2-10(3-5-11)18(20)21/h1-6H,7H2 |
InChI Key |
MAOOMCCDELZSOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CC2=C(C=CC(=N2)Cl)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-Dimethoxy-phenyl)-[1,6]naphthyridine-5-ol](/img/structure/B8411581.png)
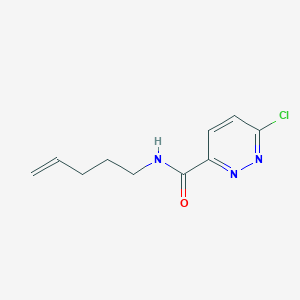
![5-fluoro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B8411594.png)
![[[1,1'-Biphenyl]-4-yloxy]-acetaldehyde](/img/structure/B8411600.png)
![Pyrido[4,3-alpha]phenazine-11-carboxylic acid](/img/structure/B8411602.png)
![[4-(2-Nitro-phenylamino)-phenyl]-acetic acid methyl ester](/img/structure/B8411603.png)
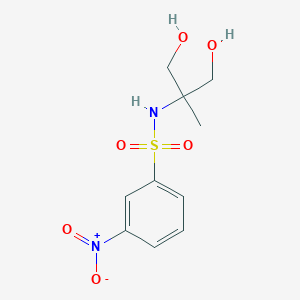
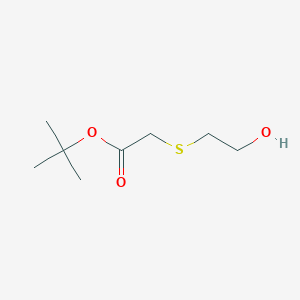
![(1S,5R,6S)-6-formyl-2-oxabicyclo[3,3,0]octan-3-one](/img/structure/B8411633.png)
![5,6,7,8,9,10-Hexahydro-alpha-(2-phenylethyl)cyclooct[d]imidazo-[2,1-b]thiazole-3-methanol](/img/structure/B8411647.png)
